3-Amino-2,6-piperidinedione

Description

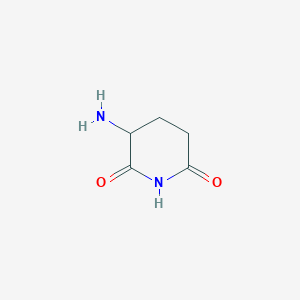

Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946287 |

Source

|

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2353-44-8 |

Source

|

| Record name | 3-Amino-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Piperidinedione, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-2,6-piperidinedione from L-Glutamic Acid and L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 3-amino-2,6-piperidinedione, a critical pharmacophore found in various therapeutic agents. The primary focus is on the efficient and well-documented synthesis commencing from L-glutamine. Additionally, a proposed synthetic route originating from L-glutamic acid is discussed, offering a broader perspective on the chemical strategies available for accessing this pivotal molecular scaffold.

Introduction

3-Amino-2,6-piperidinedione serves as the core structural motif for a class of drugs known as immunomodulatory imide drugs (IMiDs), which includes thalidomide (B1683933) and its analogs. The precise and scalable synthesis of this key intermediate is of paramount importance in pharmaceutical development. This guide details the chemical transformations, experimental protocols, and quantitative data associated with its preparation.

Primary Synthetic Pathway: From L-Glutamine

The most direct and widely adopted method for the synthesis of 3-amino-2,6-piperidinedione utilizes L-glutamine as the starting material. This three-step process is characterized by its mild reaction conditions and high yields, making it amenable to industrial-scale production.[1]

Logical Workflow of L-Glutamine to 3-Amino-2,6-piperidinedione Hydrochloride Synthesis

References

The Molecular Glue of Cancer Therapy: An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2,6-piperidinedione Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-amino-2,6-piperidinedione chemical scaffold, the core of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), represents a paradigm shift in the treatment of certain hematological malignancies, most notably multiple myeloma. These small molecules function as "molecular glues," redirecting the activity of the E3 ubiquitin ligase machinery to induce the degradation of specific protein targets that are crucial for cancer cell survival and proliferation. This guide provides a comprehensive technical overview of the core mechanism of action of these compounds, detailing the molecular interactions, downstream signaling consequences, and mechanisms of resistance. It also includes detailed experimental protocols for key assays and quantitative data to facilitate further research and drug development in this area.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary molecular target of 3-amino-2,6-piperidinedione analogs is the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Cullin 4A/B (CUL4A/B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). In its native state, the CRL4-CRBN complex ubiquitinates a set of endogenous substrates, marking them for degradation by the 26S proteasome.

The binding of an IMiD to a specific pocket in CRBN allosterically modifies the substrate-binding surface of the E3 ligase complex. This alteration in conformation induces the recruitment of "neosubstrates" that are not normally targeted by CRL4-CRBN. The most critical neosubstrates in the context of cancer therapy are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[1][2]

The IMiD molecule acts as a molecular glue, stabilizing the interaction between CRBN and IKZF1/3. This leads to the polyubiquitination of IKZF1 and IKZF3, followed by their rapid degradation by the proteasome.[1]

Downstream Signaling Consequences of IKZF1 and IKZF3 Degradation

The degradation of the transcription factors Ikaros and Aiolos has profound and pleiotropic effects on cancer cells, primarily through the disruption of key transcriptional networks.

Anti-proliferative and Pro-apoptotic Effects in Multiple Myeloma

In multiple myeloma cells, IKZF1 and IKZF3 are critical for maintaining the expression of two key oncogenes: Interferon Regulatory Factor 4 (IRF4) and c-Myc .[3][4] The degradation of IKZF1 and IKZF3 leads to the transcriptional downregulation of IRF4, which in turn leads to the suppression of c-Myc expression.[3][4] This disruption of the IKZF1/3-IRF4-c-Myc axis is a central event that leads to cell cycle arrest and apoptosis in myeloma cells.[5]

Immunomodulatory Effects

Beyond their direct anti-cancer effects, IMiDs also exhibit potent immunomodulatory activities. In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[1] Their degradation upon IMiD treatment leads to derepression of the IL-2 promoter, resulting in increased IL-2 production.[1] IL-2 is a critical cytokine for T-cell proliferation and activation, as well as for the activation of Natural Killer (NK) cells. This enhancement of the anti-tumor immune response contributes significantly to the overall therapeutic efficacy of IMiDs.

Quantitative Data

The potency of different 3-amino-2,6-piperidinedione analogs is determined by their binding affinity to CRBN and their efficiency in inducing the degradation of IKZF1 and IKZF3. This translates to varying cytotoxic effects on cancer cells.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [6] |

Table 2: IC50 Values of IMiDs in Multiple Myeloma Cell Lines

| Cell Line | Thalidomide IC50 (μM) | Lenalidomide IC50 (μM) | Pomalidomide IC50 (μM) | Reference |

| MM.1S | >100 | ~1 | ~0.1 | [7] |

| U266 | >100 | ~10 | ~1 | [8] |

| RPMI-8226 | >100 | >10 | ~5 | [9] |

| OPM-2 | >100 | ~5 | ~0.5 | [10] |

Experimental Protocols

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive binding assay is used to determine the affinity of test compounds for CRBN.

Principle: A fluorescently labeled IMiD analog (tracer) binds to a tagged CRBN protein, bringing a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound.

-

Dilute the GST-tagged human CRBN protein, anti-GST antibody labeled with Europium cryptate (donor), and a red-fluorescent IMiD analog (acceptor) in the assay buffer.

-

-

Assay Procedure (384-well plate):

-

Dispense 5 µL of the test compound or reference ligand to the assay plate.

-

Add 5 µL of the GST-CRBN protein solution.

-

Add 10 µL of the pre-mixed HTRF detection reagents (anti-GST-Europium and red-fluorescent IMiD).

-

-

Incubation: Incubate the plate for 1-3 hours at room temperature, protected from light.

-

Data Acquisition: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a substrate protein in a test tube to confirm that it is a direct target of the E3 ligase complex.

Principle: The enzymatic cascade of ubiquitination is performed in vitro using purified components: E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (CRL4-CRBN), ubiquitin, and the substrate protein (e.g., IKZF1). The reaction is initiated by the addition of ATP. The ubiquitination of the substrate is then detected by Western blotting.

Protocol Outline:

-

Reaction Setup (on ice):

-

Combine the following in a microcentrifuge tube:

-

10X Ubiquitination Buffer

-

ATP

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UBE2D2)

-

Purified CRL4-CRBN complex

-

Purified substrate protein (e.g., recombinant IKZF1)

-

Ubiquitin

-

Test compound (IMiD) or DMSO (vehicle control)

-

Nuclease-free water to the final volume.

-

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the substrate protein (e.g., anti-IKZF1).

-

A ladder of higher molecular weight bands corresponding to polyubiquitinated IKZF1 should be visible in the presence of the IMiD.

-

Mechanisms of Resistance

Resistance to 3-amino-2,6-piperidinedione analogs is a significant clinical challenge. The mechanisms of resistance can be broadly categorized as CRBN-dependent and CRBN-independent.

CRBN-Dependent Resistance

-

Downregulation or loss of CRBN expression: Reduced levels of the primary drug target prevent the formation of the drug-E3 ligase-neosubstrate ternary complex.

-

Mutations in CRBN: Mutations in the IMiD-binding pocket of CRBN can abrogate drug binding.[11][12] Other mutations may affect the stability of the CRBN protein or its interaction with other components of the CRL4 complex.[11][12]

-

Mutations in the IKZF1/3 degron: Mutations in the region of IKZF1 or IKZF3 that is recognized by the CRBN-IMiD complex can prevent their recruitment and subsequent degradation.[11]

CRBN-Independent Resistance

-

Activation of bypass signaling pathways: Upregulation of signaling pathways that promote cell survival and proliferation independently of the IKZF1/3-IRF4-c-Myc axis can confer resistance. These include:

Conclusion and Future Directions

The discovery of the mechanism of action of 3-amino-2,6-piperidinedione analogs as molecular glues has opened up a new frontier in targeted protein degradation. Understanding the intricate details of the CRBN-IMiD-neosubstrate interactions, the downstream consequences, and the mechanisms of resistance is crucial for the development of next-generation therapies. Future research will likely focus on:

-

Developing novel CRBN E3 ligase modulators (CELMoDs®): These are next-generation compounds with enhanced potency and the ability to overcome some of the existing resistance mechanisms.

-

Expanding the scope of neosubstrates: Identifying new neosubstrates that can be targeted for degradation could broaden the therapeutic applications of this class of drugs to other cancers and diseases.

-

Combination therapies: Combining IMiDs with other targeted agents or immunotherapies holds the promise of overcoming resistance and achieving deeper and more durable responses.

This in-depth technical guide serves as a foundational resource for researchers and drug developers working to advance our understanding and application of this remarkable class of therapeutic agents.

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]

- 12. haematologica.org [haematologica.org]

- 13. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence of a role for activation of Wnt/beta-catenin signaling in the resistance of plasma cells to lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Aminopiperidine-2,6-dione: A Key Biosynthetic Intermediate in Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminopiperidine-2,6-dione, a chiral heterocyclic compound, stands as a critical biosynthetic intermediate and a cornerstone pharmacophore in modern drug development. Its significance is underscored by its integral role in the biosynthesis of the microbial pigment indigoidine (B1217730) and its presence as the active moiety in a class of potent immunomodulatory drugs, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). This technical guide provides a comprehensive overview of the biosynthesis and chemical synthesis of (S)-3-aminopiperidine-2,6-dione, detailing its enzymatic formation, synthetic protocols, and its pivotal role in the mechanism of action of related therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, biochemistry, and synthetic chemistry.

Introduction

The glutarimide (B196013) moiety, and specifically its chiral derivative (S)-3-aminopiperidine-2,6-dione, has garnered significant attention in the scientific community for its diverse biological activities. Initially identified as a key component of the teratogenic drug thalidomide, its therapeutic potential has been harnessed in the development of safer and more potent analogs for the treatment of various cancers and inflammatory diseases.[1] Understanding the biosynthetic and synthetic pathways leading to this crucial intermediate is paramount for the development of novel therapeutics and biocatalysts.

Biosynthesis of (S)-3-Aminopiperidine-2,6-dione in Indigoidine Production

(S)-3-aminopiperidine-2,6-dione is a naturally occurring intermediate in the biosynthesis of the blue pigment indigoidine, which is produced by various bacteria.[2] The key enzyme in this pathway is a non-ribosomal peptide synthetase (NRPS) known as indigoidine synthase (IdgS or BpsA).[3][4]

The Indigoidine Synthase (IdgS) Pathway

The biosynthesis of indigoidine from L-glutamine is a multi-step process catalyzed by the single-module NRPS, IdgS. This enzyme is comprised of several functional domains: an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, an oxidation (Ox) domain, and a thioesterase (TE) domain.[2]

The proposed biosynthetic pathway is as follows:

-

Activation of L-glutamine: The A-domain selectively recognizes and activates L-glutamine using ATP, forming L-glutaminyl-AMP.

-

Thiolation: The activated L-glutamine is then transferred to the PCP domain, where it is covalently attached as a thioester.

-

Cyclization: The TE domain catalyzes the intramolecular cyclization of the tethered L-glutamine to form (S)-3-aminopiperidine-2,6-dione, which is then released from the enzyme.[2]

-

Oxidation and Dimerization: The released (S)-3-aminopiperidine-2,6-dione is subsequently dehydrogenated by the Ox domain and then undergoes non-enzymatic dimerization to form the final indigoidine pigment.[2]

Biosynthetic pathway of indigoidine from L-glutamine catalyzed by Indigoidine Synthase.

Chemical Synthesis of (S)-3-Aminopiperidine-2,6-dione and its Derivatives

The chemical synthesis of (S)-3-aminopiperidine-2,6-dione and its subsequent conversion to immunomodulatory drugs like pomalidomide and lenalidomide are well-established processes, often starting from L-glutamic acid or L-glutamine.

Synthesis of (S)-3-Aminopiperidine-2,6-dione Hydrochloride from L-Glutamic Acid

A common synthetic route involves the cyclization of L-glutamic acid. The following table summarizes quantitative data from a representative synthesis.

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference(s) |

| 1 | L-Glutamic acid | Ammonia (B1221849) water, then heating to 60°C | 3-aminopiperidine-2,6-dione | - | - | [5] |

| 2 | 3-aminopiperidine-2,6-dione | Ethanol, Hydrochloric acid gas | 3-aminopiperidine-2,6-dione hydrochloride | 82.1% (overall) | 99.76% | [5] |

Synthesis of Pomalidomide

Pomalidomide is synthesized from 3-aminopiperidine-2,6-dione hydrochloride and a substituted phthalic acid derivative.

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference(s) |

| 1 | 3-nitrophthalic acid, 3-aminopiperidine-2,6-dione hydrochloride | 1,1'-Carbonyldiimidazole (B1668759) (CDI), Acetonitrile, 75-80°C | 3-(3-nitrophthalimido)-piperidine-2,6-dione | - | - | [6] |

| 2 | 3-(3-nitrophthalimido)-piperidine-2,6-dione | Reduction (e.g., catalytic hydrogenation) | Pomalidomide | 65% (overall) | 99.56% | [7] |

Synthesis of Lenalidomide

The synthesis of lenalidomide follows a similar strategy, reacting 3-aminopiperidine-2,6-dione hydrochloride with a different phthalic acid derivative.

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference(s) |

| 1 | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride | Base (e.g., K2CO3), N-Methyl-2-pyrrolidone (NMP) | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | 89% | - | [8] |

| 2 | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | Reduction (e.g., Fe/NH4Cl) | Lenalidomide | 59.8% (overall) | 99.6% | [9] |

Experimental Protocols

General Protocol for Heterologous Expression and Purification of Indigoidine Synthase (IdgS)

While a specific, detailed protocol for IdgS is not available in the reviewed literature, a general procedure for the expression and purification of recombinant enzymes in E. coli can be adapted.

General workflow for the expression and purification of recombinant IdgS.

A detailed, step-by-step protocol would require optimization of various parameters such as the E. coli strain, expression vector, induction conditions, and purification buffers.[10][11][12]

Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

The following is a representative protocol based on patent literature:

-

Disperse L-glutamic acid (e.g., 29.4 g) in water.

-

Slowly add ammonia water dropwise while maintaining the temperature below 15°C.

-

Heat the solution to 60°C for 2 hours to induce cyclization and precipitation of 3-aminopiperidine-2,6-dione.[5]

-

Filter and dry the precipitate.

-

Dissolve the dried 3-aminopiperidine-2,6-dione in ethanol.

-

Introduce hydrochloric acid gas into the solution while keeping the temperature below 15°C until precipitation is complete.[5]

-

Filter and dry the product to obtain 3-aminopiperidine-2,6-dione hydrochloride.[5]

Synthesis of Pomalidomide

A representative protocol for the synthesis of pomalidomide is as follows:

-

To a stirred mixture of 3-nitrophthalic acid in acetonitrile, add 1,1'-carbonyldiimidazole (CDI) under a nitrogen atmosphere at ambient temperature.

-

Add 3-aminopiperidine-2,6-dione hydrochloride to the mixture.

-

Heat the reaction mixture to 75-80°C until the reaction is complete (monitored by TLC).[6]

-

Distill off the solvent under reduced pressure.

-

Add water to the residue and cool to 0-5°C to precipitate the nitro-intermediate.

-

The nitro-intermediate is then reduced to pomalidomide, for example, via catalytic hydrogenation using a palladium catalyst.[7]

Role in Immunomodulatory Drug Action

The (S)-3-aminopiperidine-2,6-dione moiety is essential for the therapeutic and teratogenic effects of thalidomide and its analogs.[3] This activity is mediated through the binding of the glutarimide ring to the protein Cereblon (CRBN).[6][7]

Binding to Cereblon (CRBN)

CRBN is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. The glutarimide ring of thalidomide and its analogs binds within a hydrophobic pocket of CRBN.[6] This binding event alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these factors is responsible for the anti-myeloma and immunomodulatory effects of these drugs.[1] The phthalimide (B116566) portion of the drug molecule protrudes from the binding pocket and is responsible for recruiting the neosubstrates.

Mechanism of action of immunomodulatory drugs via Cereblon binding.

Conclusion

(S)-3-aminopiperidine-2,6-dione is a molecule of profound importance in both the natural world and in medicinal chemistry. Its role as a biosynthetic intermediate in the production of indigoidine highlights the elegant efficiency of enzymatic synthesis. Concurrently, its function as the core pharmacophore of a powerful class of immunomodulatory drugs demonstrates its therapeutic potential. A thorough understanding of its biosynthesis, chemical synthesis, and mechanism of action is crucial for the continued development of novel therapeutics that leverage the unique properties of the glutarimide scaffold. This guide provides a foundational resource for researchers and professionals dedicated to advancing this exciting field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. grant.rscf.ru [grant.rscf.ru]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Team:Heidelberg/Project/Indigoidine-Tag - 2013.igem.org [2013.igem.org]

- 9. US20140142314A1 - Methods and Compositions for Production of Blue Pigment Indigoidine - Google Patents [patents.google.com]

- 10. Review Reports - Molecular Mechanisms of the Teratogenic Effects of Thalidomide | MDPI [mdpi.com]

- 11. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Stereochemistry in the Biological Activity of 3-Amino-2,6-piperidinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2,6-piperidinedione core scaffold is a cornerstone of a class of potent therapeutic agents, most notably thalidomide (B1683933) and its second-generation immunomodulatory drugs (IMiDs), lenalidomide (B1683929) and pomalidomide (B1683931). The profound biological activities of these molecules, ranging from anti-inflammatory and immunomodulatory to anti-angiogenic and anti-neoplastic, are intricately linked to their stereochemistry. This technical guide provides an in-depth exploration of the stereoselective interactions of these compounds, with a particular focus on their binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). We will delve into the differential activities of the (S)- and (R)-enantiomers, the downstream signaling consequences, and the experimental methodologies used to elucidate these properties.

Introduction: The Stereochemical Dichotomy of 3-Amino-2,6-piperidinedione Derivatives

The history of thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug development. Marketed as a racemic mixture, it was later discovered that the two enantiomers possess remarkably different biological profiles. The (R)-enantiomer is primarily responsible for the desired sedative effects, while the (S)-enantiomer is the tragic cause of severe teratogenicity[1][2]. This stereochemical duality is a defining feature of the 3-amino-2,6-piperidinedione class of compounds and is central to their mechanism of action.

A significant challenge in the therapeutic use of thalidomide is its propensity to undergo in vivo racemization, meaning that administration of the "safe" (R)-enantiomer does not preclude the formation of the teratogenic (S)-enantiomer within the body[1]. This has driven the development of second-generation IMiDs, lenalidomide and pomalidomide, which exhibit improved potency and safety profiles.

Mechanism of Action: The Role of Cereblon (CRBN)

The primary molecular target of 3-amino-2,6-piperidinedione derivatives is Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^)[3]. CRBN functions as a substrate receptor, and the binding of an IMiD molecule induces a conformational change that alters its substrate specificity. This leads to the recruitment of "neosubstrates" to the E3 ligase complex, resulting in their ubiquitination and subsequent degradation by the proteasome.

The differential effects of the (S)- and (R)-enantiomers are rooted in their stereospecific binding to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. Structural and biochemical studies have consistently demonstrated that the (S)-enantiomer of thalidomide, lenalidomide, and pomalidomide binds to CRBN with significantly higher affinity than the corresponding (R)-enantiomer[4]. This preferential binding of the (S)-enantiomer is the primary driver of the downstream biological activities, including both the therapeutic anti-cancer effects and the adverse teratogenic effects.

Quantitative Analysis of Stereoselective CRBN Binding and Biological Activity

The stereospecific interaction between 3-amino-2,6-piperidinedione derivatives and CRBN, as well as the resulting downstream biological effects, have been quantified using various in vitro assays. The following tables summarize key quantitative data.

Table 1: Stereoselective Binding Affinity of 3-Amino-2,6-piperidinedione Derivatives to Cereblon (CRBN)

| Compound | Enantiomer | Assay Method | Binding Affinity (Kd/Ki/IC50) | Reference(s) |

| Thalidomide | (S)-enantiomer | Biochemical | ~10-fold stronger binding than (R)-enantiomer | [4] |

| Racemic | Fluorescence Polarization | Ki: 249.20 nM | [5] | |

| Lenalidomide | (S)-enantiomer vs (R)-enantiomer | TR-FRET | (S)-Len-d3 KD: 0.16 µM vs (R)-Len-d3 KD: 1.4 µM | [1] |

| Racemic | Fluorescence Polarization | Ki: 177.80 nM | [5] | |

| Racemic | Isothermal Titration Calorimetry (ITC) | KD: 0.64 µM (for CRBN-DDB1 complex) | [6] | |

| Pomalidomide | (S)-enantiomer vs (R)-enantiomer | Competition Assay | (S)-methyl-pomalidomide IC50: <10 µM vs (R)-methyl-pomalidomide IC50: >300 µM | [7] |

| Racemic | Fluorescence Polarization | Ki: 156.60 nM | [5] | |

| Racemic | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [8] |

Table 2: Stereoselective Antiproliferative Activity of 3-Amino-2,6-piperidinedione Derivatives

| Compound | Cell Line | Parameter | (S)-enantiomer | (R)-enantiomer | Racemic | Reference(s) |

| Lenalidomide | MM.1S | IC50 | - | - | ~0.15 - 7 µM | [9] |

| T-regulatory cells | IC50 (inhibition of expansion) | - | - | ~10 µM | [10] | |

| Pomalidomide | T-regulatory cells | IC50 (inhibition of expansion) | - | - | ~1 µM | [10] |

| RPMI-8226 | IC50 | - | - | 8 µM | ||

| OPM2 | IC50 | - | - | 10 µM | ||

| Thalidomide | T-regulatory cells | IC50 (inhibition of expansion) | - | - | >200 µM | [10] |

Signaling Pathways and Experimental Workflows

CRBN-Mediated Protein Degradation Pathway

The binding of a 3-amino-2,6-piperidinedione derivative to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This process is central to the therapeutic efficacy of these drugs.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-2,6-piperidinedione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,6-piperidinedione hydrochloride is a pivotal chemical intermediate, recognized for its role in the synthesis of immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide.[1][2] These agents are crucial in the treatment of various cancers. An extensive understanding of the physicochemical properties of this hydrochloride salt is fundamental for its handling, formulation, and optimization in synthetic and pharmaceutical applications. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and visual representations of its synthetic route and biological relevance.

Core Physicochemical Properties

The hydrochloride salt of 3-Amino-2,6-piperidinedione enhances the compound's stability and solubility in aqueous solutions, making it more suitable for laboratory and pharmaceutical use compared to its free base.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | References |

| Molecular Formula | C₅H₉ClN₂O₂ | [4][5] |

| Molecular Weight | 164.59 g/mol | [4][5][6] |

| Appearance | White to off-white or light yellow crystalline powder/solid. | [3] |

| Melting Point | >208 °C (with decomposition) | [2][4] |

| Solubility | Soluble in water. Slightly soluble in DMSO (with heating) and sparingly soluble in Methanol (with sonication). | [2][3] |

| pKa | Data not readily available in cited literature. A protocol for determination is provided below. | |

| Purity | Typically >97% (HPLC) | [5][7][] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container under an inert atmosphere at room temperature or refrigerated (2-8 °C). | [2][] |

| SMILES | C1CC(=O)NC(=O)C1N.Cl | [3] |

| InChI Key | YCPULGHBTPQLRH-UHFFFAOYSA-N | [5] |

| CAS Number | 24666-56-6 | [3][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of purity. A pure substance typically exhibits a sharp melting range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If necessary, finely grind the crystalline 3-Amino-2,6-piperidinedione hydrochloride sample using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube.

-

Packing the Sample: Invert the tube and gently tap its sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.

-

Initial Rapid Determination (Optional): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20°C per minute) to determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Place a new packed capillary tube into the apparatus.

-

Heat the block rapidly until the temperature is about 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting range is reported as T1-T2.

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Solvent: Use distilled or deionized water as the solvent. Measure and record the initial pH.

-

Sample Addition: Add an excess amount of 3-Amino-2,6-piperidinedione hydrochloride to a vial containing a known volume of water. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final pH of the saturated solution.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant(s) by monitoring the pH of a solution as a titrant is added.

Apparatus:

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (e.g., 50 mL or 100 mL)

-

Analytical balance

Reagents:

-

A precisely weighed sample of 3-Amino-2,6-piperidinedione hydrochloride

-

Standardized solution of sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)

-

Standardized solution of hydrochloric acid (HCl, e.g., 0.1 M)

-

High-purity water (degassed to remove CO₂)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of high-purity water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but not in contact with the stir bar. Position the burette to dispense titrant into the beaker.

-

Titration with Base:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point(s), identified by a sharp change in pH.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point(s) from the inflection point(s) of the curve (often found by examining the first or second derivative of the plot).

-

The pKa value corresponds to the pH at the half-equivalence point. For a compound with an acidic proton (like the protonated amine in the hydrochloride salt), the pKa is the pH at which half of the volume of NaOH required to reach the first equivalence point has been added.

-

Synthesis and Biological Activity Visualization

The following diagrams illustrate a common synthesis route for 3-Amino-2,6-piperidinedione hydrochloride and its subsequent role in forming molecules that modulate the ubiquitination pathway.

References

- 1. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]

- 2. 3-Amino-2,6-piperidinedionehydrochloride | 2686-86-4 [chemicalbook.com]

- 3. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 [sigmaaldrich.com]

- 4. (R)-3-Amino-piperidine-2,6-dione hydrochloride | 1801140-47-5 | Benchchem [benchchem.com]

- 5. 3-Amino-2,6-piperidinedione Hydrochloride 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2,6-piperidinedione Structural Analogs and Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2,6-piperidinedione core structure is the cornerstone of a class of therapeutics known as immunomodulatory drugs (IMiDs), which includes thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. Their mechanism of action, which involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins, has opened a new paradigm in drug discovery known as targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental evaluation techniques for 3-amino-2,6-piperidinedione analogs and derivatives.

Core Concept: Mechanism of Action

Analogs based on the 3-amino-2,6-piperidinedione scaffold function as "molecular glues." They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][2][3][4] This binding event alters the substrate specificity of the E3 ligase, inducing proximity between CRBN and proteins that are not its natural substrates, termed "neosubstrates."[5]

The most well-characterized neosubstrates for clinically approved IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6] Once recruited to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these transcription factors is a key event that leads to the direct anti-proliferative effects on cancer cells and the immunomodulatory activities of these drugs.[1][6] For instance, the loss of IKZF3 leads to a decrease in interferon regulatory factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[1]

Synthesis of Analogs and Derivatives

The synthesis of novel 3-amino-2,6-piperidinedione derivatives is a key activity in the discovery of new molecular glues with altered neosubstrate profiles. The core scaffold, 3-amino-2,6-piperidinedione, is often used as its hydrochloride salt, which is a critical intermediate.[7][8][9][]

Synthetic strategies frequently involve the use of L-glutamine as a readily available and inexpensive starting material.[8] A general approach involves protection of the amino group, cyclization to form the piperidinedione ring, and subsequent deprotection.[8] Solid-phase synthesis has also been employed to create libraries of thalidomide analogs, allowing for rapid exploration of structure-activity relationships.[11][12][13] This method typically involves coupling a resin-linked phthalic anhydride (B1165640) derivative with an appropriate amine, followed by cleavage and cyclization.[11][12]

Quantitative Biological Data

The evaluation of novel 3-amino-2,6-piperidinedione derivatives relies on quantitative assays to determine their binding affinity to CRBN, their efficiency and potency in degrading target proteins, and their ultimate effect on cell viability.

Table 1: CRBN Binding Affinity

This table presents the binding affinities of various IMiDs to the CRBN E3 ligase, often determined by competitive binding assays such as TR-FRET.

| Compound | Assay Type | IC50 | Reference |

| Pomalidomide | TR-FRET | 1.2 µM | [14] |

| Lenalidomide | TR-FRET | 1.5 µM | [14] |

| CC-220 (Iberdomide) | TR-FRET | 60 nM | [14] |

Table 2: Protein Degradation Potency

The potency of a molecular glue is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Analog 5 | IKZF1 | MM.1S | 10 nM | >90% | [15] |

| Analog 5 | GSPT1 | MM.1S | 1.6 nM | >90% | [15] |

| Lenalidomide | IKZF1 | MM.1S | ~50 nM | ~90% | N/A |

| Pomalidomide | IKZF1 | MM.1S | ~5 nM | >95% | N/A |

Note: Lenalidomide and Pomalidomide values are representative from literature and may vary based on experimental conditions.

Table 3: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines

The ultimate therapeutic effect is often measured by the compound's ability to inhibit cancer cell proliferation.

| Compound | Cell Line | IC50 | Reference |

| Lenalidomide | MM.1S | ~1 µM | N/A |

| Pomalidomide | MM.1S | ~100 nM | N/A |

| CC-885 | MOLM-13 | <1 nM | [14] |

Note: Values are representative and can vary significantly between different cell lines and assay conditions.

Key Experimental Protocols

Rigorous and reproducible experimental methods are critical for the characterization of novel 3-amino-2,6-piperidinedione derivatives.

CRBN Binding Assay: AlphaLISA

This protocol describes a homogenous, no-wash proximity assay to quantify the formation of the ternary complex (CRBN-Compound-Neosubstrate).

Methodology:

-

Reagent Preparation:

-

Prepare a solution of His-tagged CRBN/DDB1 complex.

-

Prepare a solution of Streptavidin-tagged neosubstrate (e.g., IKZF1).

-

Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.

-

Prepare a slurry of Anti-His AlphaLISA acceptor beads and Streptavidin-coated donor beads.

-

-

Assay Procedure:

-

Add His-CRBN/DDB1, Streptavidin-IKZF1, and the test compound to a 384-well assay plate.

-

Add the acceptor and donor bead slurries.

-

Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature with gentle shaking.

-

Read the plate on an AlphaScreen-capable plate reader, measuring luminescence at 615 nm.

-

-

Data Analysis:

-

The AlphaLISA signal is proportional to the amount of ternary complex formed.

-

Plot the signal against the compound concentration and fit to a dose-response curve to determine the EC50 for complex formation.

-

Protein Degradation Assay: Western Blot

This protocol provides a method to visualize and quantify the reduction in target protein levels following compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-Actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[16]

-

Cell Viability Assay: MTT

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17]

Methodology:

-

Cell Plating and Treatment:

-

Plate cells in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours).

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

Conclusion and Future Directions

The 3-amino-2,6-piperidinedione scaffold has been instrumental in validating targeted protein degradation as a powerful therapeutic modality. The clinical success of lenalidomide and pomalidomide underscores the potential of this chemical class.[5] Future research is focused on designing novel analogs with improved potency, selectivity, and the ability to degrade new, previously "undruggable" protein targets. The development of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), often incorporates thalidomide-like moieties to recruit the CRBN E3 ligase.[3][16] As our understanding of the structural requirements for CRBN binding and neosubstrate recruitment grows, the rational design of next-generation molecular glues holds immense promise for treating a wide range of diseases.

References

- 1. Lenalidomide - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-2,6-piperidinedionehydrochloride | 2686-86-4 [chemicalbook.com]

- 8. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 9. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]

- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Targets of 3-Amino-2,6-piperidinedione

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-amino-2,6-piperidinedione chemical moiety is the core pharmacophore of a class of small molecules known as immunomodulatory drugs (IMiDs®). This class, which includes thalidomide (B1683933) and its more potent analogs lenalidomide (B1683929) and pomalidomide (B1683931), has become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma and myelodysplastic syndrome (MDS).[1] Initially developed as a sedative, thalidomide's tragic history of teratogenicity belied a powerful therapeutic potential that has only been understood in recent decades.[2]

The mechanism of action for these compounds is unique; they function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate specific proteins, including key transcription factors that drive cancer cell survival. This guide provides a detailed technical overview of the biological targets of the 3-amino-2,6-piperidinedione scaffold, the mechanism of action, quantitative binding and degradation data, and the experimental protocols used to elucidate these interactions.

The Primary Target: Cereblon (CRBN)

The direct and primary biological target of the 3-amino-2,6-piperidinedione moiety is Cereblon (CRBN) . CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][4] This complex, which also includes Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is a key part of the ubiquitin-proteasome system (UPS), which tags proteins for degradation.

IMiDs bind enantioselectively within a tri-tryptophan pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[5] This binding event does not inhibit the E3 ligase; instead, it allosterically modulates CRBN's substrate specificity, creating a neomorphic protein interface that can recruit proteins not normally targeted by CRL4^CRBN^. These newly recruited proteins are termed "neosubstrates."[6]

The binding of an IMiD to CRBN induces a conformational change that creates a new binding surface. This new surface has a high affinity for a structural motif, often a β-hairpin loop containing a critical glycine (B1666218) residue, present on neosubstrate proteins.[7] The IMiD thus acts as a molecular glue, stabilizing the interaction between CRBN and the neosubstrate. This ternary complex formation (CRBN-IMiD-Neosubstrate) brings the neosubstrate into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Key Biological Targets (Neosubstrates)

The therapeutic effects and toxicities of IMiDs are dictated by the specific portfolio of neosubstrates they induce for degradation. Different analogs of the 3-amino-2,6-piperidinedione core exhibit distinct neosubstrate profiles.

IKZF1 (Ikaros) and IKZF3 (Aiolos) are lymphoid transcription factors essential for the survival of multiple myeloma cells.[8] Lenalidomide and pomalidomide potently induce the degradation of IKZF1 and IKZF3.[1][8] This degradation leads to the downregulation of key myeloma survival genes, including Interferon Regulatory Factor 4 (IRF4) and MYC, and is a primary driver of the anti-myeloma activity of these drugs.[1]

CK1α is a serine/threonine kinase whose gene is located within the commonly deleted region of chromosome 5q in myelodysplastic syndrome (del(5q) MDS).[9] Lenalidomide, but not pomalidomide, selectively induces the degradation of CK1α.[6] In del(5q) MDS, the haploinsufficient expression of CK1α makes these cells particularly sensitive to further CK1α reduction by lenalidomide, providing a clear mechanistic basis for the drug's specific efficacy in this disease.[9]

SALL4 is a developmental transcription factor crucial for embryogenesis, including limb and heart development.[2][10] The degradation of SALL4 is induced by thalidomide and its analogs.[3][10] Strikingly, heterozygous loss-of-function mutations in the SALL4 gene cause Duane Radial Ray Syndrome, which phenocopies the severe birth defects associated with thalidomide exposure.[3][10] This has established SALL4 degradation as the likely mechanistic driver of thalidomide's teratogenicity.[2][10]

GSPT1 is a translation termination factor. Certain novel CRBN-modulating compounds, such as CC-885, have been developed that potently induce the degradation of GSPT1 while having varied effects on other neosubstrates.[7] GSPT1 degradation has shown strong cytotoxic activity across a broad range of cancer cell lines, highlighting it as a promising anti-tumor target.[7][11]

Quantitative Data

The efficacy of a 3-amino-2,6-piperidinedione derivative is determined by its binding affinity to CRBN and its efficiency in forming a stable ternary complex to induce neosubstrate degradation. These parameters are quantified by values such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for neosubstrates.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Assay Method | System | Affinity Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Thalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | Ki | ~250 nM | [5] |

| Lenalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | Ki | ~178 nM | [5] |

| Lenalidomide | Surface Plasmon Resonance | Recombinant CRBN | Kd | 445 ± 19 nM | [12] |

| Lenalidomide | Competitive Pull-down | U266 Cell Lysate | IC50 | ~1-2 µM | [4][13] |

| Pomalidomide | Fluorescence Polarization | Recombinant human DDB1-CRBN | Ki | ~157 nM | [5] |

| Pomalidomide | Surface Plasmon Resonance | Recombinant CRBN | Kd | 264 ± 18 nM | [12] |

| Pomalidomide | Competitive Pull-down | U266 Cell Lysate | IC50 | ~1-2 µM | [4][13] |

| CC-885 | AlphaScreen | Recombinant CRBN | IC50 | 18 ± 1 nM |[14] |

Table 2: Degradation Potency of IMiDs Against Key Neosubstrates

| Compound | Neosubstrate | Cell Line | Degradation Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Lenalidomide | IKZF1 | MM.1S | DC50 | 3.92 µM | [15] |

| Lenalidomide | IKZF1 | MM.1S | Dmax | 64.0% | [15] |

| Pomalidomide | IKZF3 (Aiolos) | MM.1S | DC50 | 8.7 nM | [12] |

| Pomalidomide | IKZF3 (Aiolos) | MM.1S | Dmax | >95% | [12] |

| Lenalidomide | CK1α | - | - | Induces degradation | [6][9] |

| Pomalidomide | CK1α | - | - | Does not induce degradation | [12] |

| Thalidomide | SALL4 | H9 hESC | - | Dose-dependent degradation | [10] |

| CC-885 | GSPT1 | MV4-11 | DC50 | 2.1 nM (24h) |[14] |

Experimental Protocols

The identification and characterization of CRBN neosubstrates rely on a combination of biochemical, cell-based, and proteomics approaches.

This protocol is used to confirm the direct binding of a compound to CRBN in a cellular context.

-

Cell Lysis: Culture cells (e.g., HEK293T or MM.1S) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors).[16]

-

Lysate Pre-clearing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Compound Incubation (Competition): Aliquot the cleared lysate. To separate aliquots, add the test compound at various concentrations or a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 4°C with gentle rotation.

-

Bead Incubation: Add thalidomide-analog-conjugated affinity beads (e.g., magnetic beads) to each lysate aliquot.[4] Incubate for an additional 2-4 hours at 4°C with rotation to allow CRBN to bind to the immobilized ligand.

-

Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using a primary antibody specific for CRBN. A decrease in the CRBN signal in the presence of the test compound indicates competitive binding.

This is the standard method to confirm and quantify the degradation of a target protein in cells.

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S for IKZF1) at a suitable density. Treat cells with a dose-response of the test compound or vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Normalize the protein concentration for all samples and add 4X SDS-PAGE loading buffer. Boil samples at 95-100°C for 5 minutes. Load equal amounts of total protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1) overnight at 4°C.[17]

-

Wash the membrane 3 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane 3 times with TBST.

-

Also, probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

-

-

Detection and Analysis: Develop the blot using an ECL substrate and image with a chemiluminescence detector. Quantify the band intensities using densitometry software. Normalize the neosubstrate signal to the loading control. Plot the normalized intensity versus compound concentration to determine DC50 and Dmax values.

This assay reconstitutes the ubiquitination cascade in a test tube to confirm that a neosubstrate is a direct target of the CRL4^CRBN^ ligase in a compound-dependent manner.

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following recombinant components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl):

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D3/UbcH5c)

-

CRL4^CRBN^ E3 ligase complex

-

The purified neosubstrate protein of interest (e.g., IKZF1)

-

Ubiquitin

-

The test compound (e.g., Pomalidomide) or DMSO as a negative control.[1]

-

-

Initiation: Initiate the reaction by adding a solution of Mg-ATP. A "No ATP" control is critical to ensure the observed ubiquitination is ATP-dependent.

-

Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes to allow the enzymatic cascade to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Analysis by Western Blot:

-

Separate the reaction products by SDS-PAGE.

-

Transfer to a PVDF membrane.

-

Probe with a primary antibody against the neosubstrate.

-

A positive result is the appearance of a high-molecular-weight ladder or smear above the band for the unmodified substrate, which is indicative of polyubiquitination. This ladder should only be present in the lane containing the IMiD compound and ATP. Probing with an anti-ubiquitin antibody can confirm the smear consists of ubiquitinated species.[18]

-

Conclusion

The 3-amino-2,6-piperidinedione scaffold represents a paradigm-shifting therapeutic modality. By acting as molecular glues, these compounds hijack the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of specific neosubstrates. The portfolio of degraded proteins, including IKZF1, IKZF3, and CK1α, is directly responsible for the powerful anti-cancer effects of lenalidomide and pomalidomide, while the degradation of SALL4 explains the teratogenic risk. The ongoing discovery of novel modulators of CRBN that degrade new targets like GSPT1 continues to expand the therapeutic possibilities. A thorough understanding of these biological targets and the methods used to characterize them is essential for the rational design of the next generation of safer and more effective molecular glue degraders.

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. docs.abcam.com [docs.abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vitro Cytotoxicity of 3-Amino-2,6-piperidinedione

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 3-Amino-2,6-piperidinedione, a molecule of significant interest in medicinal chemistry due to its structural relationship to thalidomide (B1683933) and its derivatives. While direct, extensive research on the cytotoxicity of this specific compound is limited in publicly available literature, this guide synthesizes the existing information and provides context based on related compounds and general pharmacological knowledge.

Introduction to 3-Amino-2,6-piperidinedione

3-Amino-2,6-piperidinedione, also known as aminoglutethimide, is a chiral molecule and a key pharmacophore present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1] It is recognized for its antineoplastic, anti-angiogenic, and anti-inflammatory properties.[2] The compound and its derivatives are known to act as inhibitors of cullin ring E3 ubiquitin ligase, regulate cytokine production, and modulate T-cell co-stimulation.[2] It is also a known active metabolite of (±)-thalidomide.[3]

In Vitro Cytotoxicity Data

-

It has been shown to inhibit the growth of prostate cancer cells.[4]

-

It is reported to reduce the expression of TNF-α in human myeloid leukemia cells.[4]

-

Interestingly, it was found to be inactive against HL-60 cells, a human promyelocytic leukemia cell line.[4]

Given the limited direct data, the cytotoxic potential of 3-Amino-2,6-piperidinedione is often inferred from studies of its derivatives and parent compounds.

Potential Mechanisms of Action and Signaling Pathways

The precise signaling pathways through which 3-Amino-2,6-piperidinedione exerts its cytotoxic effects are not well-elucidated in the available literature. However, based on its classification as a thalidomide analog and its known biological activities, several potential mechanisms can be proposed.

E3 Ubiquitin Ligase Inhibition

A primary mechanism of action for thalidomide and its analogs is the binding to and modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, which can include transcription factors essential for cancer cell survival and proliferation. It is plausible that 3-Amino-2,6-piperidinedione, as the core structure, contributes to this interaction.

Caption: Proposed mechanism of E3 ubiquitin ligase modulation.

Apoptosis Induction

Many cytotoxic agents induce programmed cell death, or apoptosis. One study on a derivative, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, detailed the induction of apoptosis through the activation of caspase-8, leading to a cascade involving Bid, Bax, Bcl-2, and caspase-9.[6] While this is not the same molecule, it suggests that amino-piperidine structures can engage apoptotic pathways.

Caption: Hypothetical apoptosis induction pathway.

Experimental Protocols for In Vitro Cytotoxicity Assessment

While specific protocols for 3-Amino-2,6-piperidinedione are not detailed in the literature, standard cell viability and apoptosis assays would be appropriate for its evaluation.

Cell Viability Assays (e.g., MTT, XTT, or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which correlates with cell viability.

General Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-Amino-2,6-piperidinedione (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add the assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: General workflow for a cell viability assay.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

General Protocol Outline:

-

Cell Treatment: Treat cells in culture plates with 3-Amino-2,6-piperidinedione at concentrations around the estimated IC50.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Summary and Future Directions

3-Amino-2,6-piperidinedione is a compound of significant pharmacological interest due to its core structural role in several established anti-cancer drugs. While its direct in vitro cytotoxicity is not extensively documented, its known biological activities and the effects of its derivatives suggest a potential for antineoplastic effects, likely mediated through the modulation of E3 ubiquitin ligases and the induction of apoptosis.

Future research should focus on systematically evaluating the in vitro cytotoxicity of 3-Amino-2,6-piperidinedione across a broad panel of cancer cell lines to establish its IC50 values and spectrum of activity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways it modulates and to identify its direct molecular targets. Such studies will be crucial in determining the potential of 3-Amino-2,6-piperidinedione and its novel derivatives as future therapeutic agents.

References

- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-Aminopiperidine-2,6-dione hydrochloride salt | 24666-56-6 | FA11978 [biosynth.com]

- 5. (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Amino-2,6-piperidinedione Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-2,6-piperidinedione hydrochloride is a critical building block in the synthesis of various pharmaceutical agents, most notably immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide (B1683931).[1][2][3][4][] These drugs are used in the treatment of multiple myeloma and other hematological cancers.[1] The precise and efficient synthesis of this intermediate is therefore of significant interest to the drug development community. This document provides detailed protocols for the synthesis of 3-Amino-2,6-piperidinedione hydrochloride, complete with quantitative data and workflow visualizations.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 24666-56-6 | [3] |

| Molecular Formula | C₅H₉ClN₂O₂ | [4][6][7][8] |

| Molecular Weight | 164.59 g/mol | [4][6][7][8][9] |

| Appearance | White to off-white or light yellow powder/crystal | [3][9][10] |

| Melting Point | ~245°C | [3] |

| Purity | >98.0% | [9][10] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. The hydrochloride salt form enhances water solubility. | [3][7] |

Synthesis Protocol 1: From L-Glutamic Acid via Diammonium Salt Cyclization

This method presents a straightforward, two-step synthesis from L-glutamic acid, avoiding the use of toxic reagents.[1]

Reaction Scheme

Caption: Synthesis of 3-Amino-2,6-piperidinedione HCl from L-Glutamic Acid.

Experimental Protocol

Step 1: Synthesis of 3-Amino-2,6-piperidinedione (Free Base)

-

In a suitable reaction vessel, disperse 29.4 g of L-glutamic acid in 294 g of water with stirring.

-

Slowly add 8.75 g of ammonia water dropwise to the suspension, ensuring the temperature is maintained below 15°C.

-

After the L-glutamic acid has completely dissolved, continue to stir the solution for an additional 30 minutes to form the diammonium salt of L-glutamic acid.[1]

-

Heat the reaction mixture to 60°C for 2 hours. During this time, the diammonium salt will cyclize, eliminating a molecule of ammonia and precipitating 3-amino-2,6-piperidinedione from the solution.[1]

-

Filter the resulting solid and dry it at 105°C for 3 hours.[1]

Step 2: Formation of 3-Amino-2,6-piperidinedione Hydrochloride

-

Dissolve the dried 3-amino-2,6-piperidinedione (21.0 g) in 210 g of ethanol.[1]

-

Bubble hydrochloric acid gas through the solution while maintaining the temperature below 15°C.[1]

-

Continue the introduction of HCl gas until no further solid precipitates.

-